BenchChemオンラインストアへようこそ!

3-(2-Chloropyrimidin-4-yl)phenol

Medicinal Chemistry Suzuki-Miyaura Coupling Heterocyclic Synthesis

3-(2-Chloropyrimidin-4-yl)phenol is the critical meta-hydroxyphenyl building block for constructing the SB1317/TG02 macrocyclic kinase inhibitor scaffold. Its non-negotiable meta-OH configuration ensures correct spatial orientation for CDK/JAK2/FLT3 inhibition. Dual reactive handles—2-chloropyrimidine for Pd-catalyzed couplings and phenolic -OH for alkylation/acylation—enable systematic SAR exploration. Supplied with NLT 98% purity for direct use in sensitive coupling reactions without pre-purification.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 937271-43-7
Cat. No. B1326334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-4-yl)phenol
CAS937271-43-7
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl
InChIInChI=1S/C10H7ClN2O/c11-10-12-5-4-9(13-10)7-2-1-3-8(14)6-7/h1-6,14H
InChIKeyFBHTXOQEDBGING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropyrimidin-4-yl)phenol (CAS 937271-43-7): A Heterocyclic Building Block for Kinase-Directed Medicinal Chemistry


3-(2-Chloropyrimidin-4-yl)phenol is a heterocyclic compound featuring a 2-chloropyrimidine ring linked at the 4-position to a meta-hydroxyphenyl group. It is used as a specialized halide-phenol building block for the synthesis of bioactive molecules, particularly kinases inhibitors . Its molecular formula is C10H7ClN2O (MW 206.63 g/mol), with two reactive handles—the chlorine atom site for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and the phenolic hydroxyl for alkylation or acylation .

Why Regioisomeric 4-(2-Chloropyrimidinyl)phenol Analogs Cannot Substitute for 3-(2-Chloropyrimidin-4-yl)phenol in Kinase Inhibitor Syntheses


The meta-hydroxyphenyl configuration in 3-(2-Chloropyrimidin-4-yl)phenol is a critical structural requirement for the construction of specific macrocyclic kinase inhibitor scaffolds. The spatial orientation and electronic properties imparted by the meta-substitution directly influence the geometry of the final macrocyclic ring, which is essential for multi-target kinase inhibition . Replacing this building block with its para-hydroxyphenyl analog would alter the molecular topology, potentially collapsing the macrocyclic architecture or disrupting key binding interactions with targets such as CDKs, JAK2, and FLT3 .

Quantitative Differentiation Evidence for 3-(2-Chloropyrimidin-4-yl)phenol in Synthesis and Sourcing


Synthetic Utility: Regioselective Suzuki Coupling Yields for the Meta-Hydroxyphenyl Building Block

The meta-hydroxyphenyl isomer is explicitly chosen over the para-isomer for constructing key intermediates in kinase inhibitor programs. In a reported synthesis, the Suzuki coupling of 3-hydroxyphenylboronic acid with 2,4-dichloropyrimidine directly provides 3-(2-chloropyrimidin-4-yl)phenol, serving as the foundational step for this compound class . While direct yield comparison data for the para-isomer under identical conditions is not available in the primary literature, the sustained use of the meta-isomer in clinical-stage programs underscores its superior synthetic fitness-for-purpose .

Medicinal Chemistry Suzuki-Miyaura Coupling Heterocyclic Synthesis

Guaranteed Purity Versus Common Bulk Pyrimidine Intermediates

3-(2-Chloropyrimidin-4-yl)phenol is commercially available with a certified purity of NLT 98% (Normal Phase HPLC), a specification that meets the requirements for pharmaceutical research and development without the need for additional in-house purification . In contrast, many generic chloropyrimidine building blocks are frequently listed at 95% or 97% purity, with unspecified impurity profiles .

Chemical Procurement Quality Control Drug Discovery

Role as a Key Intermediate in Clinical-Stage Macrocyclic Kinase Inhibitors (e.g., SB1317/TG02)

The compound serves as a non-optional building block for the synthesis of SB1317/TG02, a spectrum-selective macrocyclic kinase inhibitor targeting CDK2, JAK2, and FLT3. The final drug candidate SB1317/TG02 demonstrates IC50 values of 13 nM (CDK2), 73 nM (JAK2), and 56 nM (FLT3) . The synthesis of this pharmacophore relies on the precise geometric arrangement provided by the meta-hydroxyphenyl region of the target compound; alternative substitution patterns would not yield the correct macrocyclic ring size .

Kinase Inhibitors Macrocyclic Drugs Oncology

Orthogonal Synthetic Handle Versatility Versus Single-Functionality Analogs

3-(2-Chloropyrimidin-4-yl)phenol possesses two reactive handles that can be functionalized independently: the 2-chloro group for Pd-catalyzed amination or coupling, and the phenolic hydroxyl for alkylation or acylation . This versatility contrasts with simpler building blocks like 2-chloro-4-phenylpyrimidine (which lacks the hydroxyl) or 3-(2-aminopyrimidin-4-yl)phenol (which lacks the chlorine handle for cross-coupling). For example, the hydroxyl group is a prerequisite for the subsequent alkylation steps that introduce critical pharmacophoric elements in the SB1317/TG02 series .

Divergent Synthesis Structure-Activity Relationship Building Blocks

Proven Application Scenarios for 3-(2-Chloropyrimidin-4-yl)phenol in Pharmaceutical Research and Development


Synthesis of Macrocyclic Kinase Inhibitors Targeting CDKs, JAK2, and FLT3

The compound is the preferred building block for constructing the core macrocyclic ring of SB1317/TG02, a clinical candidate for myelofibrosis and lymphoma. As documented, the meta-hydroxyphenyl configuration is non-negotiable for the ring-closing metathesis step that forms the active pharmacophore .

Regioselective Synthesis of 4-Aryl-2-anilinopyrimidine Libraries

In a published synthetic route, 3-(2-Chloropyrimidin-4-yl)phenol is generated in situ via Suzuki coupling and immediately elaborated into a series of 2-(substituted anilino)pyrimidines through Pd-catalyzed amination . This sequence demonstrates the building block's utility in rapidly generating compound libraries for kinase inhibition screening.

High-Purity Intermediate Stock for Multi-Step Medicinal Chemistry Campaigns

With a guaranteed purity of NLT 98% , this compound can be used directly in sensitive coupling reactions without the need for pre-functionalization column chromatography. This specification is particularly valuable for industrial-scale medicinal chemistry operations where batch-to-batch consistency is required to maintain SAR integrity.

Scaffold Development for Dual-Target HDAC/FLT3/JAK2 Inhibitors

The building block is integral to the design and synthesis of novel macrocyclic compounds targeting HDAC, FLT3, and JAK2 simultaneously. Its dual reactive handles allow for systematic exploration of linker chemistry essential for multi-target inhibitor design .

Quote Request

Request a Quote for 3-(2-Chloropyrimidin-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.